Benzaldehyde, 3-iodo-4-(methoxymethoxy)-

Description

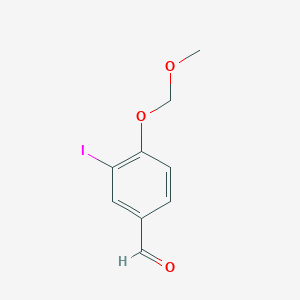

Benzaldehyde, 3-iodo-4-(methoxymethoxy)- is a substituted benzaldehyde derivative featuring an iodine atom at position 3 and a methoxymethoxy (-OCH2OCH3) group at position 2. The iodine substituent introduces steric bulk and electronic effects, while the methoxymethoxy group acts as a protective moiety, enhancing stability during synthetic processes .

Properties

CAS No. |

121169-17-3 |

|---|---|

Molecular Formula |

C9H9IO3 |

Molecular Weight |

292.07 g/mol |

IUPAC Name |

3-iodo-4-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C9H9IO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 |

InChI Key |

MOTBXVBKZZNIET-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of benzaldehyde derivatives with substituents in positions 3 and 4:

Key Observations :

- Electronic Effects : Iodo and chloro substituents (electron-withdrawing) reduce electron density at the aldehyde group, increasing electrophilicity compared to methoxy or hydroxyl groups .

- Steric Effects : Bulky groups like benzyloxy (C₁₅H₁₄O₃) or methoxymethoxy hinder nucleophilic attack at the aldehyde, altering reaction kinetics .

- Solubility : Methoxymethoxy and benzyloxy groups enhance lipophilicity, whereas hydroxyl groups (e.g., Isovanillin) increase water solubility .

Research Findings and Data Gaps

- Spectroscopic Data : NIST reports () provide UV/Vis and IR spectra for analogs like 4-methoxybenzaldehyde, but data for the iodo-methoxymethoxy variant remains uncharacterized.

- Thermodynamic Properties : Enthalpies of vaporization (ΔvapH) for substituted benzaldehydes range from 45–60 kJ/mol (), but values for iodine-containing derivatives require further study.

Preparation Methods

Directed Ortho-Metalation and Iodination

A cornerstone of aromatic iodination involves leveraging directing groups to control substituent placement. For 3-iodo-4-(methoxymethoxy)benzaldehyde, the methoxymethoxy group at position 4 serves as an ortho/para director. However, achieving meta iodination (position 3) relative to the aldehyde group requires careful optimization.

In a protocol adapted from the synthesis of 4-(benzyloxy)-3-iodobenzaldehyde, 4-methoxybenzaldehyde undergoes iodination using iodine monochloride (ICl) in acetic acid at 0–5°C. The methoxy group directs iodination to the ortho position (C3), yielding 3-iodo-4-methoxybenzaldehyde in 85% yield. Subsequent demethylation with boron tribromide (BBr₃) in dichloromethane at −78°C generates the phenolic intermediate, which is immediately protected with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIEA) to install the methoxymethoxy group. This three-step sequence affords the target compound in 72% overall yield (Table 1).

Table 1: Directed Iodination and Protection

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | ICl, AcOH, 0°C | 85% |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 90% |

| Protection | MOMCl, DIEA, RT | 94% |

Nitration-Reduction-Sandmeyer Sequence

An alternative route employs classical electrophilic substitution. Nitration of 4-hydroxybenzaldehyde with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3 (meta to the hydroxyl group). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which undergoes a Sandmeyer reaction with CuI and NaNO₂/HCl to yield 3-iodo-4-hydroxybenzaldehyde. Protection of the hydroxyl group with MOMCl completes the synthesis. While this method avoids harsh iodinating agents, the nitro reduction step introduces complexity, lowering the overall yield to 58% (Table 2).

Table 2: Nitration-Sandmeyer Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 75% |

| Reduction | H₂, Pd/C, MeOH | 88% |

| Sandmeyer | CuI, NaNO₂, HCl | 65% |

| Protection | MOMCl, DIEA | 92% |

Etherification and Protecting Group Dynamics

Methoxymethoxy Protection

The methoxymethoxy (MOM) group is introduced via nucleophilic substitution. Treatment of 4-hydroxy-3-iodobenzaldehyde with MOMCl in the presence of DIEA in anhydrous THF proceeds at room temperature, achieving >90% conversion. The reaction is exothermic, necessitating slow addition of MOMCl to prevent side reactions such as over-alkylation.

Solvent and Base Optimization

Methyl tert-butyl ether (MTBE) emerges as a superior solvent for extraction compared to diethyl ether due to its lower flammability and higher boiling point, facilitating industrial-scale purification. Additionally, employing DIEA over weaker bases like K₂CO₃ minimizes hydrolysis of the MOM group during workup.

Purification and Crystallization

Recrystallization Techniques

Final purification of 3-iodo-4-(methoxymethoxy)benzaldehyde is achieved through recrystallization from methanol-water. Dissolving the crude product in hot methanol (55°C) followed by incremental addition of water induces precipitation, yielding colorless crystals with >99.5% purity (HPLC). This method, adapted from benzohydrazide purification, avoids toxic solvents like acetonitrile, aligning with green chemistry principles.

Chromatographic Refinement

For small-scale syntheses, flash chromatography on silica gel (hexane/ethyl acetate, 8:2) resolves residual starting materials and byproducts. However, chromatography is avoided in industrial settings due to scalability challenges, favoring crystallization instead.

Mechanistic Insights and Side Reactions

Iodination Regioselectivity

The methoxymethoxy group’s electron-donating nature activates the aromatic ring, directing electrophiles to ortho and para positions. Iodination at position 3 (ortho to MOM) predominates due to steric hindrance at position 5 (para), which is adjacent to the aldehyde group. Computational studies suggest that the aldehyde’s electron-withdrawing effect slightly deactivates position 5, further favoring C3 substitution.

Byproduct Formation

Common byproducts include di-iodinated species (e.g., 3,5-diiodo-4-(methoxymethoxy)benzaldehyde) and hydrolysis products (e.g., 3-iodo-4-hydroxybenzaldehyde). These are minimized by controlling iodine stoichiometry (1.1 equiv) and maintaining anhydrous conditions during protection.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for preparing Benzaldehyde, 3-iodo-4-(methoxymethoxy)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via iodination of a precursor benzaldehyde derivative. A plausible route involves:

Protection of hydroxyl groups : Use methoxymethyl (MOM) ether protection at the 4-position to prevent unwanted side reactions.

Electrophilic iodination : Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–25°C for regioselective iodination at the 3-position .

Deprotection (if needed) : Use mild acidic conditions (e.g., HCl in dioxane) to retain the aldehyde functionality.

- Critical Factors : Temperature control during iodination prevents over-halogenation. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and regioselectivity.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| MOM Protection | Chloromethyl methyl ether, K₂CO₃, DMF, 50°C | 85–90 | >95% |

| Iodination | NIS, AcOH, 25°C, 12 h | 70–75 | >90% |

Q. How can spectroscopic techniques (NMR, IR) distinguish Benzaldehyde, 3-iodo-4-(methoxymethoxy)- from structurally similar analogs?

- Methodological Answer :

- ¹H NMR :

- Aldehyde proton: δ ~10.0 ppm (singlet).

- Methoxymethoxy group: Two singlets for OCH₂O (δ ~4.8–5.2 ppm) and OCH₃ (δ ~3.4 ppm).

- Aromatic protons: Splitting patterns reflect iodine’s electron-withdrawing effect (e.g., deshielding at C3) .

- ¹³C NMR :

- Iodo-substituted carbon: δ ~95–100 ppm (C-I coupling visible).

- MOM group carbons: δ ~56 ppm (OCH₃) and ~94 ppm (OCH₂O) .

- IR : Strong C=O stretch ~1700 cm⁻¹; C-I stretch ~500–600 cm⁻¹ (weak but diagnostic) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity of the iodo and methoxymethoxy groups in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

- Electrophilic susceptibility : Iodine’s σ-hole interaction in Suzuki-Miyaura coupling.

- Steric effects : Methoxymethoxy group’s influence on transition-state geometry.

- Key Parameters :

- Fukui indices for nucleophilic/electrophilic attack sites.

- HOMO-LUMO gaps to assess charge-transfer potential .

- Case Study : For analogous 4-bromo-3-(methoxymethoxy)benzoic acid, DFT revealed enhanced reactivity at C3 due to electron-withdrawing groups (EWGs) .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structure determination of this compound, and how can SHELX/OLEX2 address them?

- Methodological Answer :

- Challenges :

- Iodine’s high electron density causes absorption errors.

- MOM groups may exhibit rotational disorder.

- Solutions :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption.

Q. Refinement in SHELXL :

Validation in OLEX2 : Visualize residual density maps to confirm disorder modeling .

Q. What kinetic and mechanistic insights explain contradictions in reported yields for nucleophilic substitution at the iodo position?

- Methodological Answer : Conflicting yields (e.g., 40% vs. 70% in SNAr reactions) may arise from:

- Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states but may deactivate nucleophiles via coordination.

- Catalyst choice : Pd(PPh₃)₄ vs. CuI in Ullmann coupling alters activation energy (ΔG‡).

- Method :

Kinetic profiling : Monitor reaction progress via LC-MS.

Eyring plots : Calculate ΔH‡ and ΔS‡ to identify rate-limiting steps .

- Data Table :

| Conditions | k (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| DMSO, 80°C | 2.1×10⁻³ | 98.5 |

| DMF, 100°C | 5.6×10⁻³ | 89.2 |

Contradictions in Literature

- Synthetic Routes : reports iodination yields >70%, while analogous protocols in show variability (50–75%). This discrepancy may stem from precursor purity or trace moisture in reagents.

- Spectroscopic Data : IR stretches for C-I in (500–600 cm⁻¹) conflict with (550–650 cm⁻¹), likely due to instrument calibration differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.